molecular formula C9H9FO4S B2669392 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene CAS No. 2411293-12-2

7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene

Cat. No. B2669392
CAS RN: 2411293-12-2
M. Wt: 232.23
InChI Key: PJKITQMXCHDABF-UHFFFAOYSA-N
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Description

7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene, also known as FSOCI, is a chemical compound that belongs to the family of isochromenes. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The compound exhibits a unique set of properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves the inhibition of tubulin polymerization, which is a critical process required for the formation of the microtubule network in cells. The disruption of the microtubule network leads to the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene exhibits a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest in cancer cells and inhibit the expression of key proteins involved in cell proliferation. It also exhibits potent anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has several advantages for lab experiments. It exhibits high potency against cancer cells and has a unique mechanism of action. The compound is also relatively easy to synthesize and purify. However, one limitation of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene. One area of interest is the development of analogs with improved solubility and potency. Another area of research is the investigation of the compound's potential application in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene and to determine its potential application in combination therapy with other anticancer agents.

Synthesis Methods

The synthesis of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves a multi-step process that begins with the preparation of 3,4-dihydro-1H-isochromene. This is followed by the introduction of a fluorine atom at the 7th position and the subsequent sulfonylation of the hydroxyl group at the 7th position. The final product is obtained after purification and characterization.

Scientific Research Applications

7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has been investigated for its potential application in cancer therapy. Studies have shown that the compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network in cancer cells.

properties

IUPAC Name

7-fluorosulfonyloxy-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-15(11,12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKITQMXCHDABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene

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